molecular formula C10H10F2O3 B1504341 Ethyl 2,6-difluoro-4-methoxybenzoate CAS No. 1260849-23-7

Ethyl 2,6-difluoro-4-methoxybenzoate

Cat. No.: B1504341
CAS No.: 1260849-23-7
M. Wt: 216.18 g/mol
InChI Key: PWYVDWXBWUDXKK-UHFFFAOYSA-N
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Description

Ethyl 2,6-difluoro-4-methoxybenzoate is a chemical compound with the molecular formula C10H10F2O3 and a molecular weight of 216.18 g/mol. It is a derivative of benzoic acid where two fluorine atoms and one methoxy group are attached to the benzene ring. This compound is known for its versatility and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,6-difluoro-4-methoxybenzoate can be synthesized through several synthetic routes. One common method involves the reaction of 2,6-difluoro-4-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to achieve high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,6-difluoro-4-methoxybenzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under acidic conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or aldehydes.

  • Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Ethyl 2,6-difluoro-4-methoxybenzoate is widely used in scientific research due to its unique properties. It is employed in the development of new pharmaceuticals, agrochemicals, and materials science. Its applications include:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Investigated for its use in drug discovery and development.

  • Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 2,6-difluoro-4-methoxybenzoate exerts its effects depends on its specific application. For example, in pharmaceutical research, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Ethyl 2,6-difluoro-4-methoxybenzoate is similar to other fluorinated benzoic acid derivatives, such as Ethyl 2,3-difluoro-4-methoxybenzoate and Ethyl 2,4-difluoro-6-methoxybenzoate. These compounds share structural similarities but differ in the positions of the fluorine and methoxy groups on the benzene ring. The unique positioning of these groups in this compound contributes to its distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique structure and reactivity make it a valuable tool in the development of new materials, pharmaceuticals, and other chemical products. Understanding its properties and applications can lead to further advancements in various fields.

Properties

IUPAC Name

ethyl 2,6-difluoro-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-3-15-10(13)9-7(11)4-6(14-2)5-8(9)12/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYVDWXBWUDXKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1F)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697506
Record name Ethyl 2,6-difluoro-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260849-23-7
Record name Ethyl 2,6-difluoro-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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